2,2-Diisopentyl-5-methyl-1,3,2-thiazagermolidine
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Overview
Description
2,2-Diisopentyl-5-methyl-1,3,2-thiazagermolidine is a chemical compound with the molecular formula C13H29GeNS and a molar mass of 304.08106 g/mol It is characterized by the presence of a thiazagermolidine ring, which includes germanium, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 2,2-Diisopentyl-5-methyl-1,3,2-thiazagermolidine are not well-documented. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,2-Diisopentyl-5-methyl-1,3,2-thiazagermolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides and other oxidized derivatives.
Reduction: Reduction reactions can yield germanium-containing reduced species.
Substitution: The thiazagermolidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of functionalized thiazagermolidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of other germanium-containing compounds and as a ligand in coordination chemistry.
Biology: The compound’s biological activity is not well-studied, but it may have potential as a bioactive agent due to its unique structure.
Medicine: Potential medicinal applications could include its use as a therapeutic agent or in drug delivery systems, although further research is needed.
Mechanism of Action
The mechanism of action of 2,2-Diisopentyl-5-methyl-1,3,2-thiazagermolidine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes, receptors, or other biomolecules. The thiazagermolidine ring may play a crucial role in these interactions, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Diisopentyl-5-methyl-1,3,2-thiazastannolidine: Similar structure but contains tin instead of germanium.
2,2-Diisopentyl-5-methyl-1,3,2-thiazasilolidine: Similar structure but contains silicon instead of germanium.
Uniqueness
2,2-Diisopentyl-5-methyl-1,3,2-thiazagermolidine is unique due to the presence of germanium in its structure, which imparts distinct chemical properties compared to its silicon and tin analogs
Properties
CAS No. |
84260-50-4 |
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Molecular Formula |
C13H29GeNS |
Molecular Weight |
304.1 g/mol |
IUPAC Name |
5-methyl-2,2-bis(3-methylbutyl)-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C13H29GeNS/c1-11(2)6-8-14(9-7-12(3)4)15-10-13(5)16-14/h11-13,15H,6-10H2,1-5H3 |
InChI Key |
CYJHPOFHJNSJEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN[Ge](S1)(CCC(C)C)CCC(C)C |
Origin of Product |
United States |
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